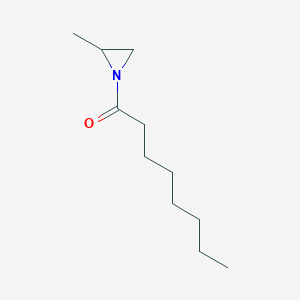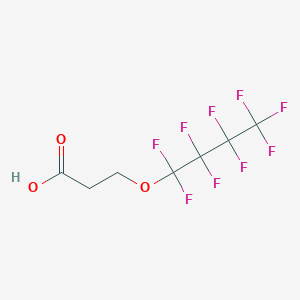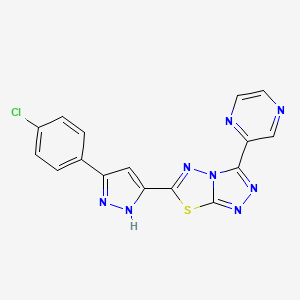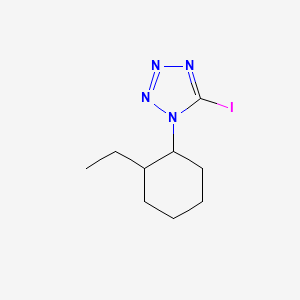
3-iso-Butoxy-4-fluorobenzoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-iso-Butoxy-4-fluorobenzoyl chloride: is an organic compound with the molecular formula C11H12ClFO2 It is a derivative of benzoyl chloride, where the benzene ring is substituted with a fluorine atom at the 4-position and an iso-butoxy group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 3-iso-Butoxy-4-fluorobenzoyl chloride typically begins with 4-fluorobenzoyl chloride.
Reaction with iso-Butanol: The 4-fluorobenzoyl chloride is reacted with iso-butanol in the presence of a base such as pyridine or triethylamine. This reaction is typically carried out under reflux conditions to facilitate the formation of the ester linkage.
Chlorination: The resulting ester is then subjected to chlorination using reagents like thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) to introduce the acyl chloride functionality.
Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions:
Substitution Reactions: 3-iso-Butoxy-4-fluorobenzoyl chloride can undergo nucleophilic substitution reactions due to the presence of the acyl chloride group. Common nucleophiles include amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters, respectively.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the iso-butoxy group can be achieved using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Pyridine, triethylamine, and various nucleophiles.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products:
Amides, Esters, and Thioesters: Formed from nucleophilic substitution.
Alcohols: Formed from reduction.
Carboxylic Acids: Formed from oxidation.
科学的研究の応用
Chemistry:
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Reagent in Friedel-Crafts Acylation: Utilized in the acylation of aromatic compounds to introduce the 4-fluorobenzoyl group.
Biology and Medicine:
Pharmaceutical Research: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry:
Polymer Chemistry: Used in the synthesis of specialty polymers and resins.
Material Science: Employed in the development of advanced materials with specific properties.
作用機序
The mechanism of action of 3-iso-Butoxy-4-fluorobenzoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly reactive towards nucleophiles, facilitating the formation of various derivatives. The presence of the fluorine atom enhances the compound’s electrophilicity, making it more reactive in substitution reactions.
Molecular Targets and Pathways:
Nucleophilic Attack: The acyl chloride group is attacked by nucleophiles, leading to the formation of amides, esters, and other derivatives.
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, introducing the 4-fluorobenzoyl group into aromatic systems.
類似化合物との比較
4-Fluorobenzoyl Chloride: Lacks the iso-butoxy group, making it less versatile in certain synthetic applications.
3-Butoxy-4-fluorobenzoyl Chloride: Similar structure but with a linear butoxy group instead of the branched iso-butoxy group.
Uniqueness:
Reactivity: The presence of both the fluorine atom and the iso-butoxy group in 3-iso-Butoxy-4-fluorobenzoyl chloride enhances its reactivity and versatility in synthetic applications.
Applications: The unique structure allows for its use in a wider range of chemical reactions and applications compared to its simpler analogs.
特性
分子式 |
C11H12ClFO2 |
|---|---|
分子量 |
230.66 g/mol |
IUPAC名 |
4-fluoro-3-(2-methylpropoxy)benzoyl chloride |
InChI |
InChI=1S/C11H12ClFO2/c1-7(2)6-15-10-5-8(11(12)14)3-4-9(10)13/h3-5,7H,6H2,1-2H3 |
InChIキー |
XJLJNSHNAVOENS-UHFFFAOYSA-N |
正規SMILES |
CC(C)COC1=C(C=CC(=C1)C(=O)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![{1-[(Benzyloxy)carbonyl]-5-bromo-1H-indol-3-yl}acetic acid](/img/structure/B12635869.png)
![3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B12635876.png)

![methyl 5-(4-fluorophenyl)-1-nitroso-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B12635893.png)


![4-(4,6-dioxo-2,5-diphenylhexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl)-2-methoxyphenyl 4-fluorobenzoate](/img/structure/B12635918.png)


![[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-17-hydroxy-10,13,16-trimethyl-3-oxo-11-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate](/img/structure/B12635946.png)
![(2S)-4-methyl-2-[[(2S)-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-4-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoic acid](/img/structure/B12635952.png)
![5-Chloro-6-[(4-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12635957.png)
